N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide
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Overview
Description
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group, linked to a nitrobenzamide moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 1,3-diketones with arylhydrazines in the presence of a suitable solvent like N,N-dimethylacetamide.
Substitution Reactions: The chloro and methyl groups are introduced through selective halogenation and alkylation reactions.
Linking the Pyrazole to the Benzamide: The pyrazole derivative is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea can be used.
Hydrolysis: Conditions typically involve strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used.
Hydrolysis: The products would be the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Materials Science: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitrobenzamide and a pyrazole moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C14H15ClN4O3 |
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Molecular Weight |
322.75 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H15ClN4O3/c1-10-13(15)9-18(17-10)8-2-7-16-14(20)11-3-5-12(6-4-11)19(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,20) |
InChI Key |
RRTGFXMXHRDQSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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